

Application Notes and Protocols: BODIPY FL C5 for Studying Membrane Dynamics

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Compound of Interest

Compound Name: Bodipy FL C5

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Introduction

BODIPY™ FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl) is a versatile green fluorescent fatty acid analog that has become an invaluable tool for investigating the intricate dynamics of cellular membranes. Its unique photophysical properties, including high fluorescence quantum yield, relative insensitivity to environmental polarity and pH, and the ability to be incorporated into various lipid species, make it an excellent probe for visualizing and quantifying membrane structure and function.[1][2] This document provides detailed application notes and experimental protocols for utilizing **BODIPY FL C5** and its derivatives to study membrane dynamics, with a focus on techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS).

Key Applications

- **Visualization of Membrane Microdomains:** **BODIPY FL C5**-labeled lipids, such as sphingolipids and gangliosides, are widely used to label and study the dynamics of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[3][4]
- **Measurement of Membrane Fluidity:** The lateral diffusion of **BODIPY FL C5**-labeled lipids within the membrane can be quantified using FRAP to determine membrane fluidity, which is

a critical parameter influencing the function of membrane-associated proteins and signaling pathways.

- **Analysis of Lipid Trafficking and Metabolism:** As a fluorescent fatty acid analog, **BODIPY FL C5** can be incorporated into complex lipids, allowing for the tracking of their synthesis, transport, and localization within the cell.[\[5\]](#)[\[6\]](#)
- **Probing Membrane Phase Behavior:** The partitioning of **BODIPY FL C5**-labeled lipids between different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, provides insights into the principles governing membrane organization.

Quantitative Data Summary

The following tables summarize key quantitative parameters for **BODIPY FL C5** and related BODIPY-labeled lipid analogs in various membrane systems. This data is essential for the design and interpretation of experiments aimed at studying membrane dynamics.

Table 1: Spectral and Photophysical Properties of BODIPY FL

Property	Value	Reference(s)
Excitation Maximum (Ex)	~505 nm	[7]
Emission Maximum (Em)	~511-515 nm	[7]
Extinction Coefficient	>80,000 cm ⁻¹ M ⁻¹	[8]
Fluorescence Quantum Yield	High (approaching 0.9 in membranes)	[8]
Fluorescence Lifetime (τ)	~3.0 - 5.5 ns in lipid membranes	[9]

Table 2: Diffusion Coefficients (D) of BODIPY-Labeled Lipids in Different Membrane Environments

Probe	Membrane System	Technique	Diffusion Coefficient (D) ($\mu\text{m}^2/\text{s}$)	Reference(s)
BODIPY FL-C12	E. coli cytoplasmic membrane (37°C)	FRAP	~0.15	[2]
BODIPY-Cholesterol	Supported DOPC bilayer	FCS	3.2	[10]
BODIPY-Cholesterol	Supported POPC + 30% Cholesterol (Lo phase) bilayer	FCS	1.7	[10]
Atto647N-DOPE (Ld marker)	Live CHO cell plasma membrane	FCS	~0.5	[11]
Atto647N-DOPE (Ld marker)	Giant Plasma Membrane Vesicles (GPMVs) from CHO cells	FCS	~2.5	[11]
Atto647N-GM1 (Lo marker)	Live CHO cell plasma membrane	FCS	~0.5	[11]
BODIPY-labeled lipid	DOPC GUVs (Ld phase)	FCS	7.8 ± 0.8	[12]

Table 3: Partitioning Behavior and Fluorescence Lifetimes in Different Lipid Phases

Probe	Lipid Phases	Partition Preference	Fluorescence Lifetime (τ) (ns)	Reference(s)
BODIPY FL C5-HPC	Sphingomyelin/D OPC/Cholesterol GUVs	Liquid-disordered (Ld)	Not specified	
BODIPY FL C5-GM1	Giant Plasma Membrane Vesicles (GPMVs)	Liquid-ordered (Lo)	Not specified	[12]
BODIPY-C12	DOPC:Chol:DPP C (1:1:1) GUVs (Ld phase)	Not applicable	3.0 ± 0.3	[9]
BODIPY-C12	DOPC:Chol:DPP C (1:1:1) GUVs (Lo phase)	Not applicable	4.5 ± 0.6	[9]

Note: The partitioning of **BODIPY FL C5**-labeled lipids is highly dependent on the specific lipid to which the fluorophore is attached. Saturated lipid analogs tend to partition into the Ld phase, while analogs of lipids known to reside in lipid rafts, such as GM1, show a preference for the Lo phase.[13]

Experimental Protocols

Protocol 1: Labeling Live Cells with **BODIPY FL C5**-Ceramide for Membrane Visualization

This protocol describes the labeling of the plasma membrane and Golgi apparatus of live mammalian cells using a **BODIPY FL C5**-ceramide complexed with bovine serum albumin (BSA).

Materials:

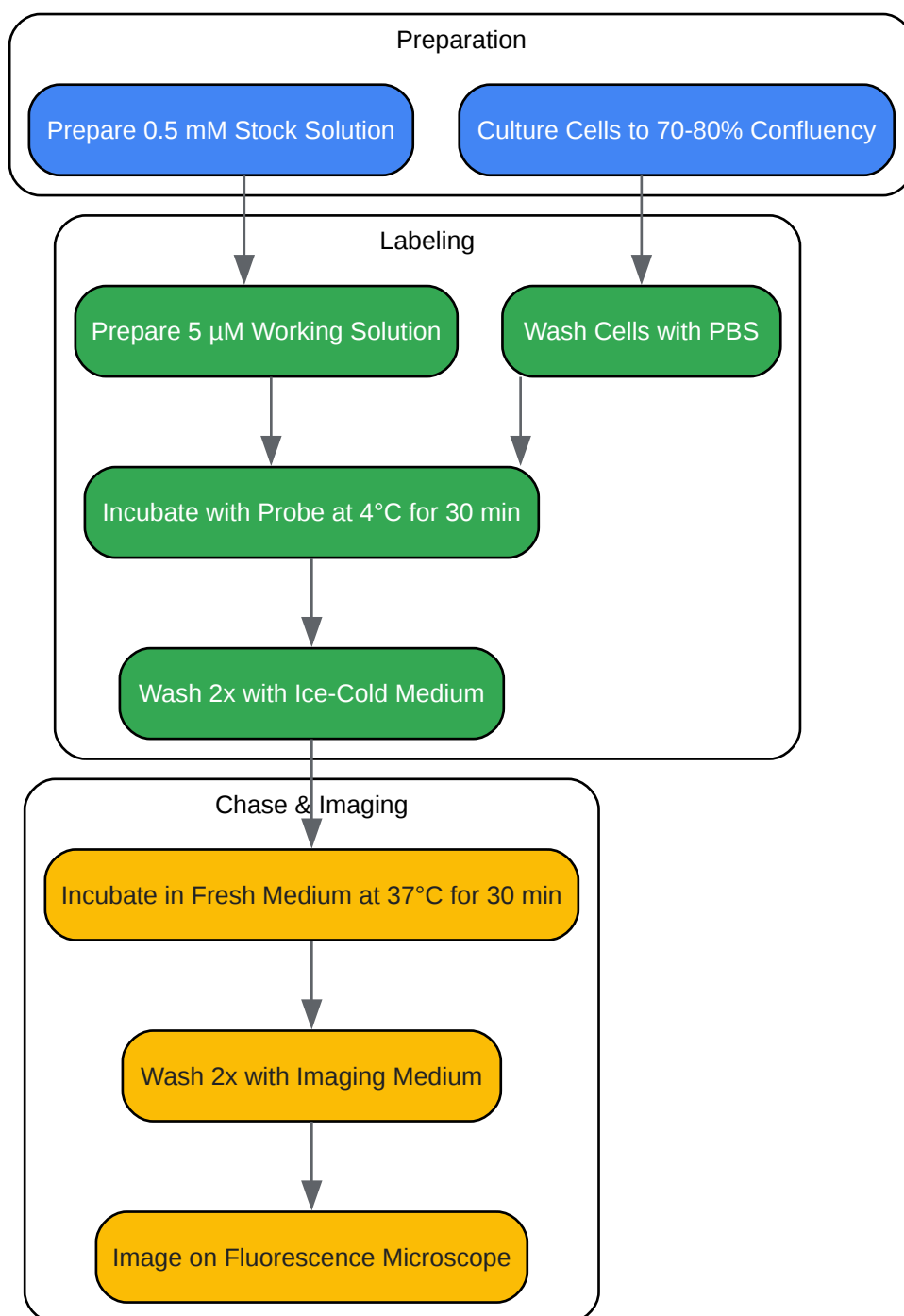
- BODIPY™ FL C5-Ceramide complexed to BSA

- Sterile distilled water
- Complete cell culture medium
- Ice-cold complete cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
- Adherent mammalian cells cultured on glass-bottom dishes or coverslips

Procedure:

- Preparation of Stock Solution:
 - Reconstitute the **BODIPY FL C5**-ceramide/BSA complex in sterile distilled water to a final concentration of 0.5 mM. For example, a 5 mg unit can be reconstituted in 150 μ L of sterile distilled water.[\[14\]](#)
 - Aliquot and store the stock solution at -20°C, protected from light.
- Cell Preparation:
 - Culture adherent cells to 70-80% confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.
- Labeling:
 - Prepare a 5 μ M working solution of **BODIPY FL C5**-ceramide/BSA by diluting the 0.5 mM stock solution 1:100 in complete cell culture medium.
 - Aspirate the culture medium from the cells and wash once with PBS.
 - Add the 5 μ M working solution to the cells and incubate for 30 minutes at 4°C. This low-temperature incubation allows for labeling of the plasma membrane while minimizing endocytosis.[\[14\]](#)

- Wash the cells twice with ice-cold complete cell culture medium to remove unbound probe.
[14]
- Chase and Imaging:
 - Add fresh, pre-warmed (37°C) complete cell culture medium to the cells and incubate for an additional 30 minutes at 37°C. During this step, the fluorescent ceramide will be transported to the Golgi apparatus.[14]
 - Aspirate the medium and wash the cells twice with pre-warmed live-cell imaging medium.
 - Add fresh live-cell imaging medium to the cells.
 - Image the cells immediately on a fluorescence microscope (confocal is recommended) using appropriate filter sets for green fluorescence (e.g., excitation ~488-505 nm, emission ~510-550 nm).



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Workflow for labeling live cells with **BODIPY FL C5-Ceramide**.

Protocol 2: Measuring Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

This protocol provides a general framework for conducting FRAP experiments on a laser scanning confocal microscope to measure the diffusion of **BODIPY FL C5**-labeled lipids in the plasma membrane of live cells.

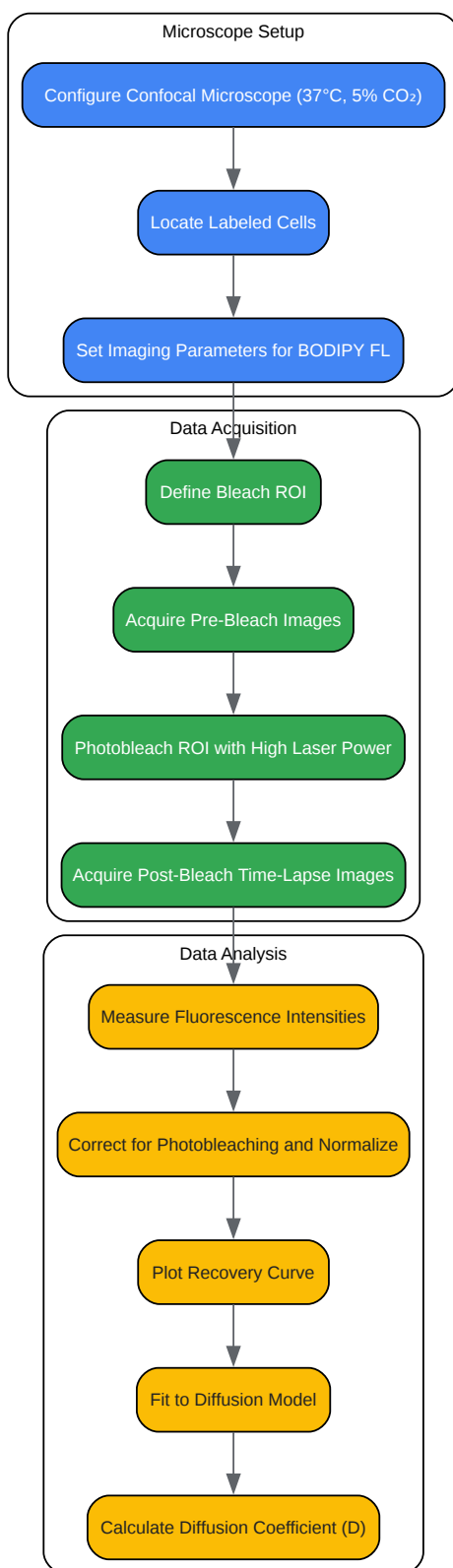
Materials:

- Live cells labeled with a **BODIPY FL C5**-lipid analog (as per Protocol 1 or other appropriate methods).
- A laser scanning confocal microscope equipped with a high-power laser for bleaching (e.g., 488 nm Argon laser) and sensitive detectors.
- Image analysis software with FRAP analysis capabilities (e.g., ImageJ/Fiji, ZEN, LAS X).

Procedure:

- Microscope Setup:
 - Turn on the confocal microscope, lasers, and environmental chamber (set to 37°C and 5% CO₂).
 - Place the sample on the microscope stage and locate the labeled cells.
 - Select an appropriate objective (e.g., 63x or 100x oil immersion).
 - Set the imaging parameters for the BODIPY FL fluorophore (e.g., 488 nm laser line for excitation, emission detection between 500-550 nm).
 - Adjust the laser power and detector gain to obtain a good signal-to-noise ratio without causing significant photobleaching during pre-bleach imaging.
- FRAP Data Acquisition:
 - Select a flat region of the plasma membrane for analysis.
 - Define a circular Region of Interest (ROI) for bleaching (e.g., 2-5 µm in diameter).

- Acquire 5-10 pre-bleach images at a low laser power to establish a baseline fluorescence intensity.
- Photobleach the ROI using a high-intensity laser pulse (e.g., 100% power from the 488 nm laser for a short duration, typically a few hundred milliseconds to a second). The goal is to reduce the fluorescence in the ROI by 50-70%.[\[15\]](#)[\[16\]](#)
- Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for the pre-bleach images. The frequency and duration of image acquisition will depend on the diffusion rate of the probe. A typical starting point is one frame every 0.5-2 seconds for 1-2 minutes.[\[17\]](#)
- Data Analysis:
 - Open the FRAP image series in an appropriate analysis software.
 - Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region for each time point.
 - Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the control region.
 - Normalize the data so that the pre-bleach intensity is 1 and the intensity immediately after bleaching is 0.
 - Plot the normalized fluorescence recovery over time.
 - Fit the recovery curve to an appropriate diffusion model to extract the mobile fraction (the percentage of fluorescent molecules that are free to diffuse) and the half-time of recovery ($t_{1/2}$).
 - Calculate the diffusion coefficient (D) using the equation: $D = \gamma * (\omega^2 / 4t_{1/2})$, where ω is the radius of the bleached ROI and γ is a correction factor that depends on the bleach depth.[\[15\]](#)



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Workflow for a FRAP experiment to measure membrane fluidity.

Protocol 3: Measuring Lipid Diffusion in Giant Unilamellar Vesicles (GUVs) using Fluorescence Correlation Spectroscopy (FCS)

This protocol outlines the procedure for measuring the diffusion of **BODIPY FL C5**-labeled lipids in GUVs, which are excellent model systems for studying membrane dynamics in a controlled environment.

Materials:

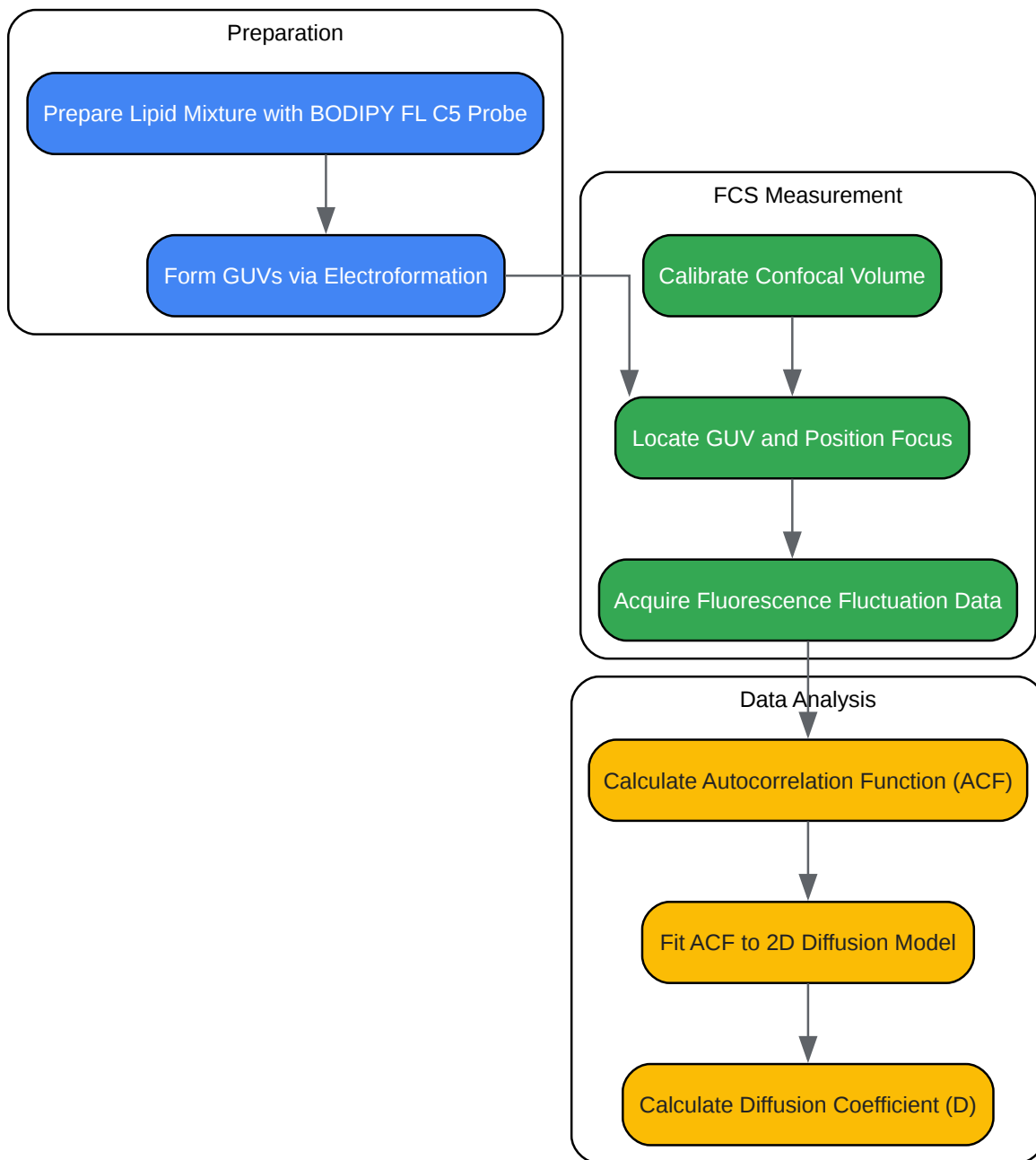
- Lipids for GUV formation (e.g., DOPC for Ld phase, DPPC:Cholesterol for Lo phase).
- **BODIPY FL C5**-labeled lipid analog.
- Chloroform.
- Sucrose and glucose solutions for GUV formation and imaging.
- A confocal microscope equipped for FCS with a high numerical aperture water immersion objective, single-photon counting detectors, and a hardware correlator.

Procedure:

- GUV Preparation:
 - Prepare a lipid mixture in chloroform including the desired lipids and the **BODIPY FL C5**-labeled probe at a low molar ratio (e.g., 1:500 to 1:1000 probe to lipid) to avoid concentration-dependent artifacts.
 - Form GUVs using the electroformation method or gentle hydration. For electroformation, a thin film of the lipid mixture is dried onto conductive ITO-coated glass slides and rehydrated in a sucrose solution under an AC electric field.[\[2\]](#)
- FCS System Calibration:
 - Calibrate the confocal volume by performing an FCS measurement on a fluorescent dye with a known diffusion coefficient in solution (e.g., Alexa Fluor 488). This allows for the

determination of the dimensions of the observation volume.

- FCS Measurement on GUVs:
 - Transfer the GUV suspension to a glass-bottom dish for imaging.
 - Locate a GUV and position the confocal observation volume on the equatorial plane of the vesicle's membrane.
 - Perform a z-scan to precisely position the focus on the membrane.
 - Acquire fluorescence fluctuation data for a period of 30-60 seconds. Repeat the measurement on multiple GUVs and at different locations on the same GUV.
- FCS Data Analysis:
 - Calculate the autocorrelation function (ACF), $G(\tau)$, from the fluorescence fluctuation data.
 - Fit the ACF to a 2D diffusion model to extract the average transit time (τ_D) of the fluorescent lipids through the observation volume.
 - Calculate the diffusion coefficient (D) using the equation: $D = \omega^2 / 4\tau_D$, where ω is the lateral radius of the observation volume determined during calibration.



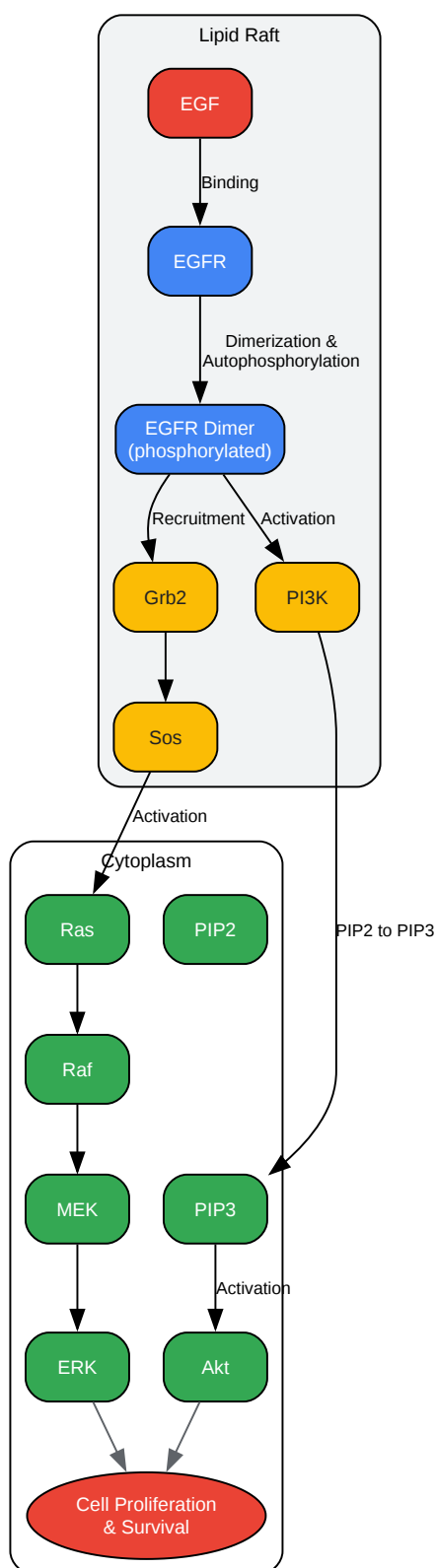
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Workflow for an FCS experiment on GUVs.

Application in Signaling Pathway Studies: EGFR in Lipid Rafts

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling activity is modulated by its localization within lipid rafts.[14][15] **BODIPY FL C5**-labeled ganglioside GM1, a known lipid raft marker, can be used in co-localization and dynamic studies with fluorescently tagged EGFR to investigate the role of membrane microdomains in EGFR signaling.

Upon binding of its ligand, EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the MAPK and PI3K/Akt pathways, often from within lipid rafts.[16]



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EGFR signaling pathway initiated from a lipid raft.

By co-labeling cells with **BODIPY FL C5-GM1** and a fluorescently tagged EGFR (e.g., EGFR-GFP), techniques like FRET (Förster Resonance Energy Transfer) or co-localization analysis can be employed to study their interaction and dynamics in response to EGF stimulation. FRAP and FCS can further be used to measure the diffusion of both the lipid raft marker and the receptor, providing insights into how the membrane environment influences signaling.

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